molecular formula C16H19N3O6 B2379719 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 899734-31-7

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2379719
CAS No.: 899734-31-7
M. Wt: 349.343
InChI Key: PWVDYHUDBIHEBJ-UHFFFAOYSA-N
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Description

The compound “N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide” is a complex organic molecule. It contains a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group and a 4-nitrophenyl group linked by an oxalamide moiety .

Scientific Research Applications

Synthesis and Chemical Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide is a compound that has seen usage in various synthetic applications. For example, Mamedov et al. (2016) describe a method for synthesizing oxalamides, including derivatives similar to this compound, using a one-pot approach that offers high yields and operational simplicity, making it useful for creating anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Pharmaceutical Research

In pharmaceutical research, derivatives of the compound have been synthesized and tested for various biological activities. For instance, Franchini et al. (2017) and (2014) conducted studies on derivatives of 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a compound structurally related to this compound, exploring their binding affinity and functional activity at 5-HT1AR and α1-adrenoceptor subtypes, which could be influential for developing new pharmaceuticals (Franchini et al., 2017); (Franchini et al., 2014).

Material Science Applications

In material science, this compound and its derivatives have applications in the synthesis of polymers and other complex molecules. For example, Takata et al. (1992) studied the cationic polymerization of related compounds, which could potentially be applied to develop new materials (Takata, Ariga, & Endo, 1992).

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(4-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c20-14(15(21)18-11-3-5-12(6-4-11)19(22)23)17-9-13-10-24-16(25-13)7-1-2-8-16/h3-6,13H,1-2,7-10H2,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVDYHUDBIHEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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